diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate)
Overview
Description
Diethyl 3,3’-(1,4-phenylene)bis(2-cyanoacrylate) is an organic compound with the molecular formula C18H16N2O4 and a molecular weight of 324.339 g/mol . This compound is known for its unique structure, which includes two cyanoacrylate groups attached to a phenylene ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,3’-(1,4-phenylene)bis(2-cyanoacrylate) typically involves the reaction of diethyl cyanoacetate with terephthalaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the cyanoacrylate groups .
Industrial Production Methods
While specific industrial production methods for diethyl 3,3’-(1,4-phenylene)bis(2-cyanoacrylate) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,3’-(1,4-phenylene)bis(2-cyanoacrylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano groups to amine groups.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Diethyl 3,3’-(1,4-phenylene)bis(2-cyanoacrylate) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable polymers.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of diethyl 3,3’-(1,4-phenylene)bis(2-cyanoacrylate) involves the formation of strong covalent bonds with various substrates. The cyanoacrylate groups can undergo polymerization, leading to the formation of long polymer chains. This polymerization process is initiated by the presence of nucleophiles, such as water or amines, which attack the cyano groups and trigger the polymerization reaction .
Comparison with Similar Compounds
Similar Compounds
Diethyl 3,3’-(1,4-phenylene)bisacrylate: Similar structure but lacks the cyano groups, resulting in different chemical properties.
Ethyl cyanoacrylate: A simpler cyanoacrylate compound commonly used in superglue.
Methyl cyanoacrylate: Another cyanoacrylate compound with similar adhesive properties.
Uniqueness
Diethyl 3,3’-(1,4-phenylene)bis(2-cyanoacrylate) is unique due to its dual cyanoacrylate groups attached to a phenylene ring, which provides enhanced adhesive properties and the ability to form stable polymers. This makes it particularly useful in applications requiring strong and durable bonds .
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]phenyl]prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-3-23-17(21)15(11-19)9-13-5-7-14(8-6-13)10-16(12-20)18(22)24-4-2/h5-10H,3-4H2,1-2H3/b15-9-,16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUWXQUTXGOUAI-CKOAPEAFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C=C(C#N)C(=O)OCC)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)/C=C(/C#N)\C(=O)OCC)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47375-13-3 | |
Record name | NSC121231 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121231 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 3,3'-(1,4-phenylene)bis(2-cyanoacrylate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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